An In-depth Technical Guide to 2-Bromo-6-tert-butylpyridine
An In-depth Technical Guide to 2-Bromo-6-tert-butylpyridine
IUPAC Name: 2-Bromo-6-(tert-butyl)pyridine
This technical guide provides a comprehensive overview of 2-Bromo-6-tert-butylpyridine, a key building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications in the synthesis of bioactive molecules.
Core Chemical Information
2-Bromo-6-tert-butylpyridine is a substituted pyridine derivative. The strategic placement of a bromine atom and a bulky tert-butyl group on the pyridine ring makes it a versatile reagent in cross-coupling reactions and the development of sterically hindered ligands.
| Property | Value | Source |
| IUPAC Name | 2-Bromo-6-(tert-butyl)pyridine | N/A |
| CAS Number | 195044-14-5 | [1][2] |
| Molecular Formula | C₉H₁₂BrN | [1][2] |
| Molecular Weight | 214.10 g/mol | [1] |
| Predicted Boiling Point | 223.2 ± 20.0 °C | N/A |
| Predicted Density | 1.293 ± 0.06 g/cm³ | N/A |
| Physical State | Liquid | N/A |
Synthesis of 2-Bromo-6-tert-butylpyridine
A potential synthetic route to 2-Bromo-6-tert-butylpyridine involves the reaction of 2,6-dibromopyridine with a Grignard reagent.[2]
Experimental Protocol
Materials:
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2,6-Dibromopyridine
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Magnesium turnings
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tert-Butyl chloride
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Iodine (catalyst)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Ethyl acetate
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Hexane
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Anhydrous magnesium sulfate
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Standard glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser)
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Nitrogen or Argon gas supply
Procedure:
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Grignard Reagent Preparation: In a flame-dried three-neck flask under an inert atmosphere (nitrogen or argon), place magnesium turnings. Add a small crystal of iodine. A solution of tert-butyl chloride in anhydrous THF is added dropwise to the magnesium turnings with stirring. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing. The mixture is stirred until the magnesium is consumed. The resulting solution is the t-butylmagnesium chloride Grignard reagent.
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Reaction with 2,6-Dibromopyridine: In a separate three-neck flask under an inert atmosphere, dissolve 2,6-dibromopyridine and a catalytic amount of copper(I) iodide in anhydrous THF. Cool the solution to 0 °C in an ice bath.[2]
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The prepared t-butylmagnesium chloride solution (1.0M in THF) is then added dropwise to the cooled solution of 2,6-dibromopyridine over a period of time, ensuring the temperature is maintained at 0 °C.[2]
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.[2]
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Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.[2] The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate.[2]
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[2]
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Purification: The crude product is purified by silica gel column chromatography using hexane as the eluent to afford 2-Bromo-6-tert-butylpyridine.[2]
Applications in Research and Drug Development
While specific biological activities of 2-Bromo-6-tert-butylpyridine are not extensively documented, its structural motifs are of significant interest in medicinal chemistry. Bromopyridine derivatives are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4] The bromine atom serves as a handle for various cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, which are fundamental in the construction of complex molecular architectures present in many drug candidates.
The tert-butyl group provides steric hindrance, which can be exploited to influence the conformation of molecules and their binding to biological targets. This feature is particularly useful in the design of selective inhibitors for enzymes and receptors.
Synthetic Utility in Cross-Coupling Reactions
The presence of the bromo substituent on the pyridine ring makes 2-Bromo-6-tert-butylpyridine an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are pivotal in forming new carbon-carbon and carbon-nitrogen bonds.
Logical Workflow for Synthetic Applications:
Caption: Synthetic utility of 2-Bromo-6-tert-butylpyridine.
This workflow illustrates how 2-Bromo-6-tert-butylpyridine can be utilized in common cross-coupling reactions to generate more complex substituted pyridine derivatives, which are often key intermediates in the synthesis of bioactive compounds.
